L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine
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Overview
Description
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, leucine, alanine, lysine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Replacement of specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Hydrolysis: Yields individual amino acids (phenylalanine, glycine, leucine, alanine, lysine).
Oxidation: Produces oxidized amino acid derivatives.
Reduction: Results in reduced peptide forms with free thiol groups.
Substitution: Generates modified peptides with altered amino acid sequences or functional groups.
Scientific Research Applications
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials with specific properties, such as hydrogels or nanostructures.
Biotechnology: Employed in the design of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. For example, in pharmacology, the peptide may bind to a receptor, triggering a signaling cascade that results in a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.
L-Alanyl-L-lysine: A dipeptide composed of alanine and lysine.
Uniqueness
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of six amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
870190-48-0 |
---|---|
Molecular Formula |
C32H53N7O7 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H53N7O7/c1-19(2)15-25(37-27(40)18-35-29(42)23(34)17-22-11-7-6-8-12-22)31(44)36-21(5)28(41)38-24(13-9-10-14-33)30(43)39-26(32(45)46)16-20(3)4/h6-8,11-12,19-21,23-26H,9-10,13-18,33-34H2,1-5H3,(H,35,42)(H,36,44)(H,37,40)(H,38,41)(H,39,43)(H,45,46)/t21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
ZEVIBQLGJGPTEX-GKKOWRRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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